

# Methacycline hydrochloride potency compared to other tetracyclines

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## Compound Focus: Methacycline Hydrochloride

CAS No.: 3963-95-9

Cat. No.: S535081

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## Comparative Overview of Tetracycline Antibiotics

The table below summarizes key characteristics of methacycline and other selected tetracyclines based on the information available.

Tetracycline	Generation	CAS Number	Molecular Formula	Key Features / Notes
<b>Methacycline</b> [1] [2] [3]	Second (Semi-synthetic)	3963-95-9 [1]	$C_{22}H_{22}N_2O_8 \cdot HCl$ [1]	A broad-spectrum, semisynthetic antibiotic; in some cases, it may be better tolerated than earlier tetracyclines [2].
<b>Tetracycline</b> [3]	First (Naturally derived)	-	$C_{22}H_{24}N_2O_8$	The original prototype from which others are derived [3].
<b>Doxycycline</b> [3] [4]	Second (Semi-synthetic)	-	$C_{22}H_{24}N_2O_8$	Improved absorption, longer half-life; currently the most commonly used tetracycline [2] [4].
<b>Minocycline</b> [3]	Second (Semi-synthetic)	-	$C_{23}H_{27}N_3O_7$	Broad-spectrum activity, including against some resistant bacteria;

Tetracycline	Generation	CAS Number	Molecular Formula	Key Features / Notes
				used as a starting material for novel derivatives [5] [3].
<b>Tigecycline</b> [5] [3]	Third (Glycylcycline)	-	C <sub>29</sub> H <sub>39</sub> N <sub>5</sub> O <sub>8</sub>	A "last-resort" antibiotic effective against bacteria resistant to earlier generations, including those with common efflux pump and ribosomal protection resistance mechanisms [5].

## Mechanism of Action and Resistance

All tetracyclines, including methacycline, share a primary mechanism of action but face challenges from bacterial resistance.

- **Mechanism of Action:** Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of amino acids to the growing peptide chain and halting protein production [1] [6] [3]. This action is **bacteriostatic** (it inhibits bacterial growth rather than directly killing the cells) [6].
- **Major Resistance Mechanisms:** The widespread use of tetracyclines has led to significant bacterial resistance, primarily through two well-documented mechanisms [5] [6] [3]:
  - **Ribosomal Protection:** Proteins such as Tet(M) displace tetracyclines from the ribosome, allowing protein synthesis to continue [5] [3].
  - **Efflux Pumps:** Membrane proteins like Tet(A) actively pump tetracyclines out of the bacterial cell, reducing intracellular concentration [5] [3].
  - **Enzymatic Inactivation:** A more recent and growing threat involves tetracycline destructase enzymes, such as Tet(X), which chemically modify and inactivate the antibiotic, including last-resort drugs like tigecycline [5].

The following diagram illustrates these core mechanisms.

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## References

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